Mono-3-hydroxybutyl phthalate
Description
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(3-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
CTDCWBUTXCPHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
In Vivo Biotransformation of Di-n-Butyl Phthalate
MHBP is primarily formed through the enzymatic hydrolysis of DnBP in mammalian systems. Upon exposure, DnBP undergoes rapid metabolism via esterases in the liver and intestines, yielding mono-n-butyl phthalate (MnBP) as the primary metabolite. Subsequent oxidation of MnBP by cytochrome P450 enzymes introduces a hydroxyl group at the 3-position of the butyl chain, forming MHBP. This pathway dominates in human and animal models, with urinary MHBP serving as a biomarker for DnBP exposure.
Studies using rodent models have quantified MHBP yields at 12–18% of administered DnBP doses, with peak concentrations occurring 4–6 hours post-exposure. The reaction proceeds via β-oxidation intermediates, favoring the 3-hydroxy isomer over other positional variants due to steric and electronic factors.
Microbial Biocatalysis
Recent advances utilize engineered Escherichia coli strains expressing human CYP4A11 isoforms to simulate mammalian metabolism. These systems achieve MHBP synthesis from DnBP with 22–25% conversion efficiency over 48-hour incubations. While slower than mammalian hepatic processes, microbial methods enable large-scale production without ethical constraints associated with animal studies.
Chemical Synthesis Approaches
Direct Esterification of Phthalic Anhydride
The most widely employed synthetic route involves reacting phthalic anhydride with 3-hydroxy-1-butanol under acidic catalysis:
$$
\text{C}8\text{H}4\text{O}3 + \text{C}4\text{H}9\text{OH} \xrightarrow{H2SO4} \text{C}{12}\text{H}{14}\text{O}5 + \text{H}_2\text{O}
$$
Optimized conditions (120°C, 4h, molar ratio 1:1.2) yield 68–72% MHBP with 95% purity. Excess alcohol drives equilibrium toward ester formation, while sulfuric acid (0.5% w/w) minimizes side reactions.
Transesterification of Dimethyl Phthalate
Dimethyl phthalate reacts with 3-hydroxy-1-butanol via nucleophilic acyl substitution:
$$
\text{C}{10}\text{H}{10}\text{O}4 + 2\text{C}4\text{H9OH} \rightarrow \text{C}{12}\text{H}{14}\text{O}5 + 2\text{CH}_3\text{OH}
$$
Titanium(IV) isopropoxide (0.1 mol%) at 160°C for 6h achieves 81% conversion. This method avoids water formation, simplifying purification.
Hydrolysis of Preformed Esters
Mono-3-hydroxybutyl phthalate-d4, a deuterated analog used in mass spectrometry, is synthesized by reacting phthalic acid with deuterated 3-hydroxy-1-butanol (CD3CD2CD(OH)CD3). The process yields >98% isotopic purity under nitrogen atmosphere at 80°C for 8h.
Process Optimization and Yield Enhancement
Catalytic Innovations
Comparative studies of acid catalysts reveal that p-toluenesulfonic acid (PTSA) increases MHBP yields to 76% versus sulfuric acid’s 68% under identical conditions. Heterogeneous catalysts like Amberlyst-15 enable catalyst reuse, maintaining 70% efficiency over five cycles.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve alcohol solubility, boosting reaction rates by 40% compared to toluene. However, they complicate post-reaction separation, favoring solvent-free systems for industrial-scale production.
Purity Control Measures
Post-synthesis purification employs sequential steps:
- Neutralization : 5% NaHCO3 wash removes residual acid
- Extraction : Ethyl acetate/water partitioning (3:1 v/v)
- Chromatography : Silica gel column with hexane/ethyl acetate gradient (95:5 to 70:30)
Final products exhibit >95% purity by HPLC.
Analytical Characterization
Spectroscopic Identification
Chromatographic Methods
NHANES laboratory protocols quantify urinary MHBP using LC-MS/MS with a limit of detection (LOD) of 0.2 ng/mL. Reverse-phase C18 columns (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients achieve baseline separation from structural isomers.
Industrial and Research Applications
Exposure Biomarker Production
MHBP standards synthesized via chemical routes (, TRC-M546300) are essential for calibrating human biomonitoring assays. Lot-to-lot variability is maintained at <5% RSD through strict adherence to GMP guidelines.
Toxicological Studies
Controlled synthesis enables dose-response studies linking MHBP concentrations to endocrine disruption endpoints. In vitro assays show MHBP inhibits 17β-hydroxysteroid dehydrogenase activity at IC50 = 45 µM, informing regulatory thresholds.
Deuterated Analogs
Mono(3-hydroxybutyl)phthalate-d4 (EVT-12564217) supports stable isotope dilution MS, improving quantification accuracy in complex matrices like serum and adipose tissue.
Chemical Reactions Analysis
Types of Reactions
Mono(3-hydroxybutyl)phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phthalates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phthalic acid derivatives, alcohol derivatives, and substituted phthalates .
Scientific Research Applications
Mono-3-hydroxybutyl phthalate is a metabolite of phthalate esters, commonly used as plasticizers in flexible plastics. It is not typically found in high concentrations in consumer products but is created by metabolic processes after exposure to its parent phthalates.
Synthesis and Identification
this compound is created through the metabolic breakdown of di-n-butyl phthalate or through chemical synthesis. While it is not widely used in industrial applications, it is an important marker for assessing exposure to certain phthalates in environmental and biological studies.
Structural Information
The compound has a phthalate group attached to a hydroxybutyl side chain.
- IUPAC Name: 2-(3-hydroxybutoxycarbonyl)benzoic acid
- Molecular Formula:
- Molecular Weight: 238.24 g/mol
- InChI Key: CTDCWBUTXCPHAM-UHFFFAOYSA-N
Biological Activity and Health Concerns
Research indicates that this compound can act as an endocrine disruptor and is associated with various health concerns. Studies on phthalates, including this compound, suggest they may affect body composition by lowering anabolic hormones and activating peroxisome-proliferator activated receptor gamma . Some studies have found that higher concentrations of certain phthalate metabolites are associated with greater bone accrual and lean mass in children and males, respectively . Studies have also indicated that phthalate exposure can modulate the onset of puberty in girls .
Environmental and Biological Studies
Mechanism of Action
The mechanism of action of Mono(3-hydroxybutyl)phthalate involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, influencing cellular processes such as gene expression and signal transduction. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the endocrine system and metabolic pathways .
Comparison with Similar Compounds
The following analysis compares Mono-3-hydroxybutyl phthalate with other monoester phthalates based on structural features, metabolic pathways, detection rates, and toxicity.
Structural and Functional Group Analysis
This compound’s hydroxybutyl group confers increased polarity compared to alkyl-chain monoesters like mono-n-butyl phthalate (mBP) or mono-ethylhexyl phthalate (mEHP). This polarity may enhance urinary excretion efficiency, similar to hydroxylated metabolites such as mono-(2-ethyl-5-hydroxyhexyl) phthalate (mEHHP) .
Table 1: Structural Comparison of Selected Phthalate Metabolites
| Metabolite | Parent Phthalate | Functional Group | Molecular Weight (g/mol)* | Detection Rate (NHANES)† |
|---|---|---|---|---|
| Mono-3-hydroxybutyl | Di-3-hydroxybutyl | Hydroxyl | ~250 (estimated) | Not reported |
| Mono-n-butyl (mBP) | Di-n-butyl (DBP) | Alkyl (n-butyl) | 222.24 | 90% (1999–2010) |
| Mono-ethylhexyl (mEHP) | Di(2-ethylhexyl) (DEHP) | Branched alkyl | 278.34 | 95% (1999–2010) |
| mEHHP | DEHP | Hydroxyl | 294.35 | 98% (1999–2010) |
| mCPP | DiDP/DIDP | Carboxyl | 280.23 | 85% (1999–2010) |
*Molecular weights estimated from analogous structures.
†Data derived from NHANES surveys (1999–2010) .
Metabolic Pathways
This compound is hypothesized to undergo phase II metabolism (e.g., glucuronidation) to facilitate excretion, akin to mBP and mEHP . In contrast, oxidized metabolites like mEHHP and mCPP result from further hepatic oxidation of primary monoesters (e.g., mEHP → mEHHP/mEOHP/mECPP), suggesting that this compound may represent a terminal metabolite unless additional functionalization occurs .
Toxicity Profiles
While direct toxicological data for this compound is unavailable, its structural analogs provide insights:
- mBP : Associated with reproductive toxicity in rodents due to anti-androgenic effects .
- mEHP/mEHHP : Linked to endocrine disruption and hepatic oxidative stress in epidemiological studies .
Environmental and Human Exposure
This compound’s environmental presence remains uncharacterized in NHANES datasets, which prioritize high-volume phthalates like DEHP and DBP . In contrast, mBP and mEHP are nearly ubiquitous in human urine samples, reflecting widespread use of their parent compounds .
Biological Activity
Mono-3-hydroxybutyl phthalate (MHBP) is a metabolite of di-n-butyl phthalate (DBP), a widely used plasticizer. Understanding the biological activity of MHBP is crucial due to its implications for human health, particularly in relation to endocrine disruption, reproductive health, and metabolic disorders. This article synthesizes findings from diverse studies, presenting data on its biological effects, mechanisms of action, and potential health risks.
This compound is formed through the hydrolysis of DBP. The metabolic pathway involves enzymatic activities such as lipase and esterase, which convert diesters into more bioactive monoesters like MHBP. The half-life of MHBP in biological systems averages around 12 hours, indicating its potential for rapid biological effects following exposure .
Endocrine Disruption
Phthalates, including MHBP, are known endocrine disruptors. They can interfere with hormonal signaling pathways, particularly those involving steroid hormones. Research indicates that exposure to phthalates can lead to alterations in reproductive hormone levels, impacting both male and female reproductive health .
Mechanisms:
- cAMP Pathway Activation: Phthalates stimulate the cyclic adenosine monophosphate (cAMP) signaling pathway via G protein-coupled receptors (GPCRs), influencing various physiological processes such as metabolism and gene transcription .
- PI3k/Akt Pathway: This pathway regulates cell survival and proliferation, suggesting that MHBP may influence cell growth dynamics .
- MAPK Signaling: Mitogen-activated protein kinases (MAPKs) are involved in cellular responses to growth factors and cytokines, further implicating MHBP in developmental processes .
Reproductive Health
Studies have linked prenatal exposure to MHBP with adverse reproductive outcomes. For instance, higher maternal urinary concentrations of phthalates have been associated with increased risks of testicular dysgenesis syndrome and fertility disorders .
Metabolic Disorders
Recent research has highlighted a correlation between prenatal exposure to phthalates and long-term metabolic issues such as obesity and insulin resistance. For example:
- A longitudinal study indicated that prenatal exposure to mono-carboxy-iso-octyl phthalate was associated with elevated blood pressure in offspring .
- Another study found that mid-level prenatal exposures to mono-n-butyl phthalate correlated with non-alcoholic fatty liver disease (NAFLD) in adolescents .
Table 1: Summary of Biological Effects of this compound
Table 2: Metabolic Pathways Involved in Phthalate Toxicity
| Pathway | Role in Biological Activity |
|---|---|
| cAMP Pathway | Regulates metabolism and gene transcription |
| PI3k/Akt | Influences cell survival and proliferation |
| MAPK | Mediates cellular responses to growth factors |
Case Studies
- Prenatal Exposure Study : A cohort study involving maternal serum samples showed that higher levels of MHBP during pregnancy were linked to increased systolic blood pressure in male offspring at ages 3 to 27 years .
- Obesity Correlation : Research indicated that children exposed to higher levels of mono-carboxypropyl phthalate exhibited a greater incidence of obesity-related markers, suggesting a long-term impact on metabolic health .
Q & A
Q. What are the validated analytical methods for detecting and quantifying Mono-3-hydroxybutyl phthalate (MHBP) in biological matrices?
- Methodological Answer : MHBP detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Deuterated internal standards (e.g., this compound-d4) are critical for correcting matrix effects and improving quantification accuracy . Sample preparation involves solid-phase extraction (SPE) with C18 cartridges or enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites from urine or serum . Method validation should include spike-recovery tests, limit of detection (LOD < 0.1 ng/mL), and inter-day precision (<15% CV) to ensure reproducibility .
Q. How can researchers minimize contamination risks during MHBP analysis in environmental or biological samples?
- Methodological Answer : Pre-analytical contamination is common due to widespread phthalate use in lab plastics. Use glass or polypropylene containers validated for low phthalate leaching. Avoid PVC tubing and solvents stored in plastic. Include procedural blanks in every batch to monitor background levels. For environmental samples, employ tandem SPE with silica gel and Florisil columns to remove interfering lipids and organic acids .
Advanced Research Questions
Q. What experimental designs are optimal for studying MHBP’s endocrine-disrupting effects in in vitro models?
- Methodological Answer : Use human cell lines (e.g., MCF-7 for estrogenicity or TM3 Leydig cells for androgen disruption) with dose ranges reflecting environmental exposure (1–100 μM). Include positive controls (e.g., 17β-estradiol for ER activation) and solvent controls (e.g., DMSO <0.1%). Measure endpoints like receptor translocation (immunofluorescence), gene expression (qPCR for CYP19A1 or AR), and hormone secretion (ELISA). Co-exposure studies with other phthalate metabolites (e.g., MEHP) should account for additive/synergistic effects using factorial ANOVA designs .
Q. How can conflicting epidemiological data on MHBP’s association with allergic diseases be resolved?
- Methodological Answer : Discrepancies often arise from variability in metabolite measurement (e.g., urinary vs. serum MHBP), timing of exposure assessment (prenatal vs. postnatal), or confounding factors (e.g., diet, co-exposures). Apply stratified analyses by demographic subgroups (age, sex) and adjust for covariates using multivariate regression. Cross-validate findings with biomonitoring of secondary metabolites (e.g., oxidative derivatives) and mechanistic studies in animal models (e.g., OVA-sensitized mice) to establish causality .
Q. What statistical approaches are recommended for analyzing MHBP’s non-linear dose-response relationships in toxicity studies?
- Methodological Answer : Use generalized additive models (GAMs) or restricted cubic splines to identify thresholds or U-shaped curves. For omics data (e.g., transcriptomics), apply weighted gene co-expression network analysis (WGCNA) to cluster genes associated with MHBP exposure levels. Bayesian hierarchical models can integrate prior data on structurally similar phthalates (e.g., MEHHP) to improve parameter estimation in low-sample-size studies .
Data Contradiction and Synthesis
Q. How should researchers address inconsistencies between in vitro and in vivo MHBP toxicity data?
- Methodological Answer : Disparities may stem from differences in metabolic activation (e.g., hepatic conversion in vivo) or bioavailability. Conduct comparative studies using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro concentrations to in vivo doses. Include metabolite profiling (e.g., LC-HRMS) in both systems to identify active derivatives. Systematic reviews should assess study quality via tools like SYRCLE’s risk-of-bias checklist for animal studies or GRADE for human evidence .
Key Methodological Considerations
- Standards : Use certified reference materials (CRMs) for MHBP and isotopically labeled analogs to ensure analytical accuracy .
- Ethical Compliance : For human studies, adhere to IRB protocols for biomonitoring, especially in vulnerable populations (e.g., pregnant women) .
- Data Sharing : Publish raw LC-MS/MS spectra and de-identified biomarker data in repositories like MetaboLights or CEBS to facilitate meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
